molecular formula C11H11F3O2 B15298709 (2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B15298709
M. Wt: 232.20 g/mol
InChI Key: KOPLOHWBAJQCOI-SSDOTTSWSA-N
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Description

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by transition metals such as palladium or copper, which facilitate the formation of the trifluoromethyl group on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions using specialized equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a propanoic acid moiety

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1

InChI Key

KOPLOHWBAJQCOI-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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